molecular formula C27H24BrN5O3S B12002293 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide

Cat. No.: B12002293
M. Wt: 578.5 g/mol
InChI Key: CCPNIHDSPXSAJG-TZPPTGNISA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide is a complex organic compound featuring a triazole ring, methoxyphenyl groups, and a bromo-phenyl propenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with methoxyphenyl-substituted acyl chlorides under acidic conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol derivative to introduce the thioether linkage.

    Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the acetohydrazide moiety.

    Bromo-phenyl Propenylidene Introduction: Finally, the compound is reacted with a bromo-phenyl propenylidene derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromo-phenyl propenylidene moiety, potentially converting it to a phenylpropane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo-phenyl propenylidene site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenylpropane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide lies in its combination of a triazole ring, methoxyphenyl groups, and a bromo-phenyl propenylidene moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H24BrN5O3S

Molecular Weight

578.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H24BrN5O3S/c1-35-23-12-8-20(9-13-23)26-31-32-27(33(26)22-10-14-24(36-2)15-11-22)37-18-25(34)30-29-17-21(28)16-19-6-4-3-5-7-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-16-,29-17+

InChI Key

CCPNIHDSPXSAJG-TZPPTGNISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br

Origin of Product

United States

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